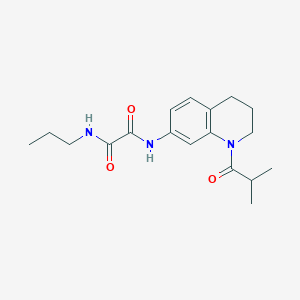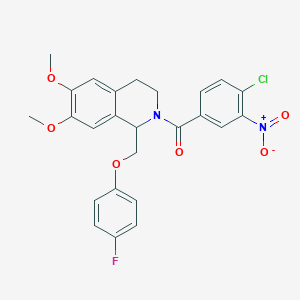
(4-chloro-3-nitrophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-chloro-3-nitrophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C25H22ClFN2O6 and its molecular weight is 500.91. The purity is usually 95%.
BenchChem offers high-quality (4-chloro-3-nitrophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-chloro-3-nitrophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Complex Organic Molecules : The compound is involved in the synthesis of pyrrolo[4,3,2-de]quinolines, demonstrating its utility in constructing complex organic structures. These molecules have significant relevance due to their potential biological activities and as intermediates in the synthesis of natural products and pharmaceuticals (Roberts et al., 1997).
Catalytic Reduction Processes : It plays a role in the catalytic reduction of nitroarenes, including those with chloro, methyl, or methoxy substituents, showcasing its versatility in chemical transformations and potential in synthetic chemistry applications (Watanabe et al., 1984).
Clathrate Formation : The compound contributes to the formation of clathrate structures with benzene, emphasizing its significance in host-guest chemistry and the study of molecular interactions (Eto et al., 2011).
Antimalarial Properties : Derivatives of the compound have been synthesized and tested for antimalarial activity, highlighting its potential application in the development of new therapeutic agents (Zheng et al., 1991).
Functionalization and Heterocyclization : The compound is involved in the functionalization and heterocyclization of quinoline, showcasing its role in creating functionalized quinoline derivatives with potential pharmacological activities (Belyaeva et al., 2018).
Polymer Synthesis : It has been used in the synthesis of novel poly(keto ether ether amide)s, demonstrating its utility in the development of new materials with enhanced thermal stability and solubility properties (Sabbaghian et al., 2015).
properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClFN2O6/c1-33-23-12-15-9-10-28(25(30)16-3-8-20(26)21(11-16)29(31)32)22(19(15)13-24(23)34-2)14-35-18-6-4-17(27)5-7-18/h3-8,11-13,22H,9-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZOYFPUPISULI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])COC4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClFN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

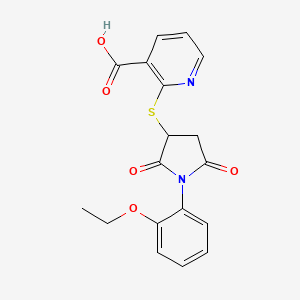
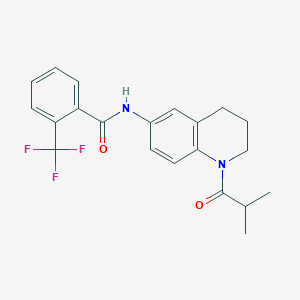
![N-(3,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2672039.png)
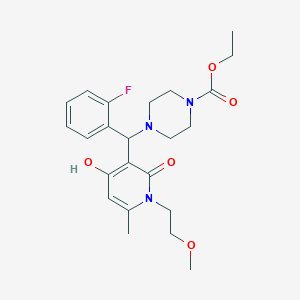
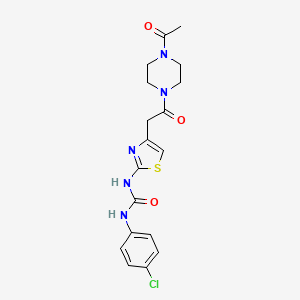
![Methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylate;hydrochloride](/img/structure/B2672043.png)
![N-[1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2672045.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide](/img/structure/B2672046.png)
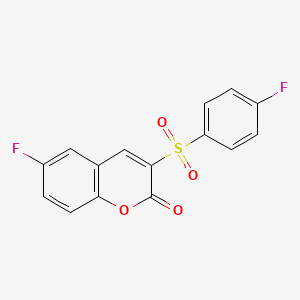
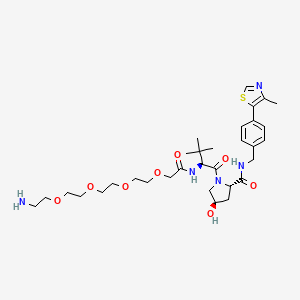


![4-{[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-N-(2-hydroxyethyl)benzamide](/img/structure/B2672053.png)
